molecular formula C8H9NO2 B14247104 3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane CAS No. 349490-91-1

3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane

Cat. No.: B14247104
CAS No.: 349490-91-1
M. Wt: 151.16 g/mol
InChI Key: ANYQHTIHZBVGPR-UHFFFAOYSA-N
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Description

3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane typically involves multiple steps, starting from simpler organic molecules. One common method involves the nitration of tricyclo[2.2.1.0~2,6~]heptane derivatives under controlled conditions. The reaction conditions often include the use of strong acids like nitric acid and sulfuric acid, and the process is carried out at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-yield production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro alcohols, while reduction can produce amines .

Scientific Research Applications

3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane exerts its effects involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, participating in various chemical reactions that can modify biological molecules. The pathways involved often include redox reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

349490-91-1

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-(nitromethylidene)tricyclo[2.2.1.02,6]heptane

InChI

InChI=1S/C8H9NO2/c10-9(11)3-7-4-1-5-6(2-4)8(5)7/h3-6,8H,1-2H2

InChI Key

ANYQHTIHZBVGPR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C3C2=C[N+](=O)[O-]

Origin of Product

United States

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